molecular formula C19H22O2S B14588951 S-(4-Pentylphenyl) 4-methoxybenzene-1-carbothioate CAS No. 61518-89-6

S-(4-Pentylphenyl) 4-methoxybenzene-1-carbothioate

Cat. No.: B14588951
CAS No.: 61518-89-6
M. Wt: 314.4 g/mol
InChI Key: PJHAANQOXRXEEF-UHFFFAOYSA-N
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Description

S-(4-Pentylphenyl) 4-methoxybenzene-1-carbothioate: is an organic compound that belongs to the class of thioesters It is characterized by the presence of a pentylphenyl group and a methoxybenzene group connected through a carbothioate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(4-Pentylphenyl) 4-methoxybenzene-1-carbothioate typically involves the reaction of 4-pentylphenol with 4-methoxybenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then converted to the thioester using a thiol reagent like thiourea .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: S-(4-Pentylphenyl) 4-methoxybenzene-1-carbothioate can undergo oxidation reactions, typically resulting in the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioester group to a thiol or a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

S-(4-Pentylphenyl) 4-methoxybenzene-1-carbothioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of S-(4-Pentylphenyl) 4-methoxybenzene-1-carbothioate involves its interaction with molecular targets through its thioester group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The methoxybenzene group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-(4-Pentylphenyl) 4-methoxybenzene-1-carbothioate is unique due to its specific combination of a pentylphenyl group and a methoxybenzene group connected through a carbothioate linkage. This structure imparts distinct chemical properties, such as reactivity and binding affinity, making it valuable for various applications in research and industry.

Properties

CAS No.

61518-89-6

Molecular Formula

C19H22O2S

Molecular Weight

314.4 g/mol

IUPAC Name

S-(4-pentylphenyl) 4-methoxybenzenecarbothioate

InChI

InChI=1S/C19H22O2S/c1-3-4-5-6-15-7-13-18(14-8-15)22-19(20)16-9-11-17(21-2)12-10-16/h7-14H,3-6H2,1-2H3

InChI Key

PJHAANQOXRXEEF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)SC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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